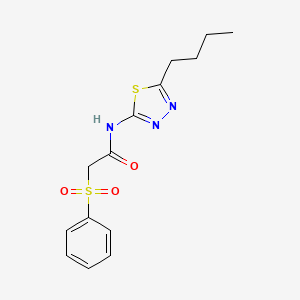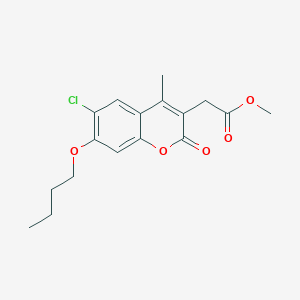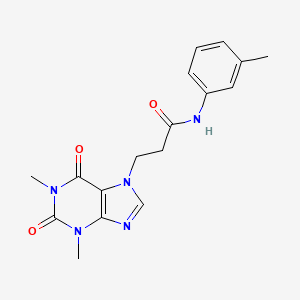![molecular formula C29H22O6 B14958854 7'-(cinnamyloxy)-8-methoxy-8'-methyl-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B14958854.png)
7'-(cinnamyloxy)-8-methoxy-8'-methyl-2H,2'H-[3,4'-bichromene]-2,2'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7’-(cinnamyloxy)-8-methoxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound belonging to the bichromene family This compound is characterized by its unique structure, which includes cinnamyloxy and methoxy groups attached to a bichromene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7’-(cinnamyloxy)-8-methoxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multiple steps. One common method is the Claisen rearrangement of 7-cinnamyloxy derivatives of 3-methoxyflavone, 4-methylcoumarin, and isoflavone . This reaction is carried out by refluxing the starting materials with potassium carbonate in acetone, followed by further reactions to introduce the methoxy and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Claisen rearrangement process to achieve higher yields and purity. This can be done by using advanced techniques such as microwave-assisted synthesis, which significantly reduces reaction time and improves efficiency .
Análisis De Reacciones Químicas
Types of Reactions
7’-(cinnamyloxy)-8-methoxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The cinnamyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
7’-(cinnamyloxy)-8-methoxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 7’-(cinnamyloxy)-8-methoxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with molecular targets such as enzymes or receptors. The cinnamyloxy and methoxy groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 7-(cinnamyloxy)-3,4,8-trimethyl-2H-chromen-2-one
- 8-(1-phenyl-2-propenyl)-7-hydroxy-3-methoxyflavone
- 4-methyl-8-(1-phenyl-1-propenyl)-7-hydroxycoumarin
Uniqueness
7’-(cinnamyloxy)-8-methoxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione stands out due to its bichromene core, which imparts unique chemical properties and potential applications. The presence of both cinnamyloxy and methoxy groups further enhances its reactivity and versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C29H22O6 |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
4-(8-methoxy-2-oxochromen-3-yl)-8-methyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C29H22O6/c1-18-24(33-15-7-10-19-8-4-3-5-9-19)14-13-21-22(17-26(30)34-27(18)21)23-16-20-11-6-12-25(32-2)28(20)35-29(23)31/h3-14,16-17H,15H2,1-2H3/b10-7+ |
Clave InChI |
QPWIIRVHPNAKSK-JXMROGBWSA-N |
SMILES isomérico |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OC/C=C/C5=CC=CC=C5 |
SMILES canónico |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OCC=CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-butyl-N-{4-[(3,5-difluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958774.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958781.png)

![1-butyl-N-{4-[(2,4-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958805.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958808.png)
![Propyl 4-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B14958822.png)

![2-({N-[(4-chlorophenyl)carbonyl]-3-(2-hydroxyquinolin-4-yl)alanyl}amino)butanoic acid](/img/structure/B14958831.png)
![N-(4-{[4-(3-ethyl-2,6-dioxo-3-piperidyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B14958835.png)
![4-butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B14958837.png)
methanone](/img/structure/B14958841.png)

![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]acetamide](/img/structure/B14958860.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B14958876.png)
